N,3,4-trimethyl-N-phenylbenzamide

Description

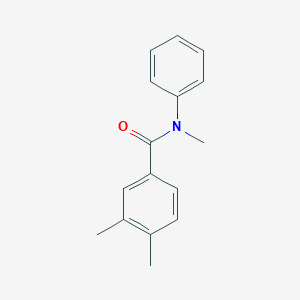

N,3,4-Trimethyl-N-phenylbenzamide is a benzamide derivative characterized by a benzoyl group (C₆H₅CO-) linked to a nitrogen atom substituted with a methyl group and a phenyl ring bearing methyl substituents at the 3- and 4-positions. These compounds are synthesized via condensation of benzoyl chloride with substituted anilines, as demonstrated in the preparation of N-(3,4-dimethylphenyl)benzamide using 3,4-dimethylaniline and benzoyl chloride . Key structural features include antiparallel alignment of the N–H bond relative to meta-substituents in the aniline ring, influencing crystal packing through N–H⋯O hydrogen bonds .

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N,3,4-trimethyl-N-phenylbenzamide |

InChI |

InChI=1S/C16H17NO/c1-12-9-10-14(11-13(12)2)16(18)17(3)15-7-5-4-6-8-15/h4-11H,1-3H3 |

InChI Key |

VHWLGJKCXCHAGA-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)C |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between N,3,4-trimethyl-N-phenylbenzamide analogs and related benzamide derivatives:

Key Structural and Functional Insights:

- Substituent Effects on Polarity and Solubility :

- Methyl groups (e.g., in N-(3,4-dimethylphenyl)benzamide) reduce polarity, enhancing lipophilicity and influencing crystal packing .

- Fluorine or trifluoromethyl groups (e.g., in 3,4,5-trimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide) increase electronegativity and metabolic stability, making such compounds suitable for pesticidal applications .

- Hydrogen Bonding and Crystallinity: Antiparallel alignment of N–H bonds in N-(3,4-dimethylphenyl)benzamide promotes columnar crystal structures via N–H⋯O interactions, a feature absent in non-polar analogs like N-(3,4-dimethylphenyl)acetamide .

- Biological Activity :

Limitations and Contradictions in Literature

- The exact structure of This compound is ambiguously represented in available data, necessitating reliance on analogs like N-(3,4-dimethylphenyl)benzamide for comparison .

- While fluorinated derivatives are widely studied for bioactivity, methyl-substituted benzamides are less explored outside structural chemistry .

Preparation Methods

Acyl Chloride and Aniline Coupling (Amidation)

A classical and widely used method involves the reaction of substituted benzoyl chlorides with aniline derivatives under basic conditions to form the amide bond. This method is efficient for preparing N-substituted benzamides, including this compound.

- The substituted benzoyl chloride (bearing 3,4-dimethyl groups on the benzoyl ring) is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

- The solution is cooled to 0 °C.

- Aniline or substituted aniline (in this case, N-phenylamine) is added dropwise.

- Triethylamine is added as a base to neutralize the HCl formed during the reaction.

- The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 25–30 °C) for several hours (typically 4–8 hours).

- After completion, the mixture is washed with brine, dried over anhydrous sodium sulfate, and solvent evaporated.

- The crude product is purified by flash column chromatography.

This method yields high purity N-phenylbenzamides with yields typically around 85–90% for similar compounds.

Amidation via 1,3-Diphenylthiourea Route

An alternative, less conventional method uses 1,3-diphenylthiourea as a reagent to convert benzoyl chlorides directly into N-phenylbenzamides.

- Substituted benzoyl chloride is added dropwise to a suspension of 1,3-diphenylthiourea and triethylamine in tetrahydrofuran (THF).

- The mixture is refluxed for about 4 hours.

- The reaction mixture is worked up by evaporation, quenching with water, washing with sodium bicarbonate and water.

- The product precipitates upon pouring into hot ethanol and is recrystallized.

This method produces N-phenylbenzamides with good to excellent yields (40–93%) and high purity, with the reaction mechanism involving an imino alcohol-amide tautomerism and rearrangement intermediate.

Carbodiimide-Mediated Coupling (EDC/HOBt Method)

Carbodiimide-mediated coupling is a modern and mild method for amide bond formation, commonly used in peptide synthesis and applicable for benzamide synthesis.

- Benzoic acid derivative (e.g., 3,4-dimethylbenzoic acid) is dissolved in DCM.

- EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) are added to activate the carboxylic acid.

- The mixture is stirred at room temperature for 30 minutes.

- Aniline or substituted aniline is added, and the reaction proceeds for 12 hours.

- The reaction is quenched with aqueous NaOH, and the organic layer is separated, washed, dried, and purified by silica gel chromatography.

This method is effective for preparing N-phenylbenzamides with moderate to good yields (typically 60–80%) and is advantageous due to mild conditions and minimal side reactions.

Direct N-Alkylation of N-Phenylbenzamide

For preparing N-substituted derivatives such as N-methyl or N-alkyl analogs of N-phenylbenzamide, direct alkylation methods can be employed.

- N-phenylbenzamide is treated with sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF).

- Alkyl halides (e.g., methyl iodide or benzyl bromide) are added dropwise.

- The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours.

- The product is isolated by extraction and purified by chromatography.

This method allows selective N-alkylation on the amide nitrogen, enabling the synthesis of this compound if the methyl groups are introduced on the benzoyl ring and the nitrogen is alkylated accordingly.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Acyl Chloride + Aniline | 3,4-dimethylbenzoyl chloride + aniline | DCM, 0 °C to RT, triethylamine | 85–90 | High yield, straightforward | Requires acyl chloride preparation |

| 1,3-Diphenylthiourea Route | 3,4-dimethylbenzoyl chloride + 1,3-diphenylthiourea + triethylamine | THF, reflux 4 h | 40–93 | High purity, novel route | Mechanism involves rearrangement |

| Carbodiimide-Mediated Coupling | 3,4-dimethylbenzoic acid + aniline + EDC/HOBt | DCM, RT, 12 h | 60–80 | Mild conditions, no acid chlorides | Requires carbodiimide reagents |

| N-Alkylation of N-phenylbenzamide | N-phenylbenzamide + NaH + alkyl halide | DMF, RT, several hours | 60–75 | Enables N-substitution | Requires strong base, careful control |

Detailed Research Findings and Notes

The acyl chloride method remains the most classical and reliable approach for preparing N-substituted benzamides including this compound, offering excellent yields and purity.

The 1,3-diphenylthiourea method is a relatively recent development providing a direct and efficient route to N-phenylbenzamides without requiring metal catalysts or harsh conditions. The reaction mechanism involves an unusual rearrangement via imino alcohol-amide tautomerism, which has been supported by spectroscopic data.

The carbodiimide-mediated coupling is advantageous for substrates sensitive to acid chlorides or when milder conditions are preferred. It also avoids the need to prepare acyl chlorides, using readily available carboxylic acids instead.

N-alkylation strategies allow further derivatization of N-phenylbenzamides to introduce methyl or other alkyl groups on the nitrogen atom, which is essential for preparing this compound if the methyl groups are on the nitrogen substituent.

Purification of the final products typically involves silica gel column chromatography and recrystallization from suitable solvents such as ethanol or acetone/hexane mixtures to achieve high purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.